Ethyl 5-(aminomethyl)nicotinate hydrochloride
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Overview
Description
Ethyl 5-(aminomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol This compound is a derivative of nicotinic acid, where the ethyl ester is substituted with an aminomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)nicotinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is esterified to form ethyl nicotinate.
Aminomethylation: The ethyl nicotinate is then subjected to aminomethylation at the 5-position using formaldehyde and ammonium chloride under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the aminomethylated product to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(aminomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting nicotinic acid receptors.
Mechanism of Action
The mechanism of action of Ethyl 5-(aminomethyl)nicotinate hydrochloride involves its interaction with nicotinic acid receptors. The aminomethyl group enhances its binding affinity and selectivity towards these receptors, modulating various biochemical pathways. This interaction can influence cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Ethyl Nicotinate: Shares the core structure but lacks the aminomethyl group.
Nicotinic Acid: The parent compound without the ethyl ester and aminomethyl substitution.
Methyl Nicotinate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 5-(aminomethyl)nicotinate hydrochloride is unique due to the presence of the aminomethyl group at the 5-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHSQJMBIJIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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